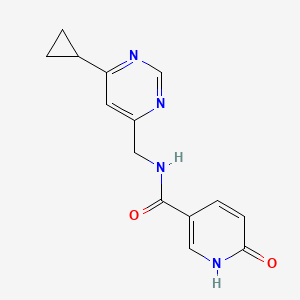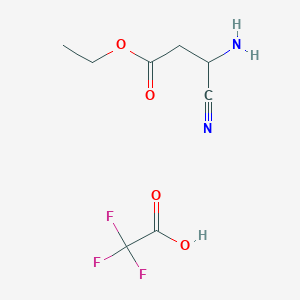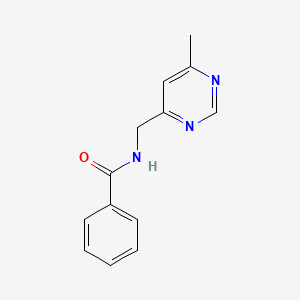
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-hydroxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmaceutical Research and Drug Development
The pyridopyrimidine moiety present in this compound is of significant interest in pharmaceutical research due to its therapeutic potential. Compounds with this structure have been studied for their role in the development of new therapies. For instance, derivatives of pyridopyrimidine have been used in drugs like palbociclib for breast cancer and dilmapimod for rheumatoid arthritis .
Biological Activity Profiling
This compound’s structure is conducive to biological activity profiling where it can be used to study various biological targets. The pyridopyrimidine derivatives are known to exhibit a range of biological activities, which makes them valuable for screening in drug discovery processes .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. The pyridopyrimidine core is a versatile scaffold that can be modified to produce a variety of derivatives with potential pharmacological properties .
Agricultural Chemistry
The structural similarity of this compound to certain plant growth regulators suggests potential applications in agricultural chemistry. It could be used in the synthesis of new compounds that mimic or inhibit the action of natural plant hormones, thereby affecting plant growth and development.
Each of these applications leverages the unique chemical structure of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide . The compound’s ability to interact with various biological systems and its potential for modification make it a valuable asset in scientific research across multiple disciplines. While the current web search did not yield specific applications for this exact compound, the analysis is based on the known properties and applications of similar pyridopyrimidine derivatives .
Mechanism of Action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide, also known as Ceralasertib , is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .
Mode of Action
Ceralasertib acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this protein, it prevents the protein from performing its normal function in the DNA damage response pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have defects in the DNA repair mechanisms .
Biochemical Pathways
The inhibition of ATR affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability . In cancer cells, this can result in cell death, making ATR inhibitors like Ceralasertib potential anticancer drugs .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in clinical trials to determine the drug’s bioavailability and potential side effects .
Result of Action
The inhibition of ATR by Ceralasertib can lead to cell cycle arrest and apoptosis . This is particularly effective in cancer cells that have defects in their DNA repair mechanisms, as they are more reliant on the ATR pathway for survival . Therefore, the result of Ceralasertib’s action could potentially be the death of cancer cells .
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-4-3-10(6-15-13)14(20)16-7-11-5-12(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPIYTVEAQWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-hydroxynicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)





![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)



![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)